molecular formula C12H19NO B1457306 1-(2-Methoxyphenyl)-3-methylbutan-1-amine CAS No. 1181632-36-9

1-(2-Methoxyphenyl)-3-methylbutan-1-amine

Cat. No. B1457306
CAS RN: 1181632-36-9
M. Wt: 193.28 g/mol
InChI Key: YQKCPHZYWZWJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyphenyl)-3-methylbutan-1-amine” are not available, a related compound, “2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP)”, was synthesized by conjugating chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine -butylamine .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Related Compounds : In the realm of chemical synthesis, studies have been conducted on compounds structurally related to 1-(2-Methoxyphenyl)-3-methylbutan-1-amine. For example, new resorcinols have been isolated from brown algae, which includes compounds like 1-(5-acetyl-2-hydroxy-4-methoxyphenyl)-3-methylbutan-1-one (Cai et al., 2010). Similarly, the study of methoxyphenyl-containing β-diketones reacting with primary amines under specific conditions highlights the complexities of reactions involving similar structural groups (Ahumada et al., 2014).

Pharmacological Studies

  • Potential Pharmacological Properties : Research has explored the pharmacological properties of related compounds. For instance, monoamine oxidase inhibiting activity has been observed in similar methoxyphenethylamine derivatives, indicating potential pharmacological applications (Ferguson & Keller, 1975). Another study shows the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation, providing insights into the enzyme interaction mechanism of related compounds (Ding & Silverman, 1993).

Chemical Reactions and Mechanisms

  • Understanding Reaction Mechanisms : The compound's structural similarity to molecules involved in various chemical reactions offers insights into reaction mechanisms. For example, the kinetics and mechanisms of reactions involving methoxyphenyl thionocarbonates with alicyclic amines have been studied, providing valuable information on reaction pathways and intermediates (Castro et al., 2001).

Application in Organic Chemistry

  • Organic Chemistry Applications : Studies in organic chemistry have examined the synthesis of molecules with similar methoxyphenyl groups. For instance, microwave-assisted rearrangement of ketones to produce 3-(4-alkoxyphenyl)-3-methylbutan-2-ones exemplifies the use of related structural motifs in synthesizing organic compounds (Gopalakrishnan et al., 2002).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9,11H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKCPHZYWZWJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-methylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-3-methylbutan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)-3-methylbutan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxyphenyl)-3-methylbutan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxyphenyl)-3-methylbutan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxyphenyl)-3-methylbutan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(2-Methoxyphenyl)-3-methylbutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.